

# 3-Cyclohexylpropanoic acid solubility in organic solvents

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## Compound of Interest

Compound Name: 3-Cyclohexylpropanoic acid

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An In-depth Technical Guide to the Solubility of **3-Cyclohexylpropanoic Acid** in Organic Solvents

## Introduction

**3-Cyclohexylpropanoic acid** (CAS No. 701-97-3) is a versatile carboxylic acid characterized by a unique molecular structure that combines a nonpolar cyclohexyl ring with a polar propanoic acid moiety. This amphiphilic nature makes it a valuable intermediate in diverse fields, including pharmaceutical development, polymer chemistry, and the flavor and fragrance industry<sup>[1]</sup>. Its utility as a building block for active pharmaceutical ingredients (APIs), a modifier for high-performance polymers, and a precursor for specialty esters hinges on its solubility characteristics<sup>[1][2]</sup>. Understanding and predicting its solubility in various organic solvents is paramount for process design, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of **3-cyclohexylpropanoic acid**. It delves into the underlying physicochemical principles governing its solubility, presents available data, outlines a robust experimental protocol for its determination, and introduces predictive models for solubility estimation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

## Physicochemical Properties of 3-Cyclohexylpropanoic Acid

The solubility of a compound is intrinsically linked to its physical and chemical properties. **3-Cyclohexylpropanoic acid** is a clear, colorless liquid at room temperature with a low melting point[1][3][4]. Its structure, featuring a saturated aliphatic ring and a short-chain carboxylic acid, dictates its interaction with solvent molecules.

The molecule's structure can be visualized as having two distinct regions: a hydrophobic (lipophilic) cyclohexyl group and a hydrophilic (polar) carboxylic acid head. This duality is the primary determinant of its solubility profile.

Caption: Molecular structure highlighting the hydrophobic and hydrophilic regions.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Cyclohexylpropanoic Acid**

Property	Value	Reference(s)
Molecular Formula	$C_9H_{16}O_2$	[1][3]
Molecular Weight	156.22 g/mol	[5][6]
Appearance	Clear, colorless liquid	[1][4]
Melting Point	14-18 °C	[3][4]
Boiling Point	~276 °C at 760 mmHg	[2][3][5]
Density	~0.998 g/mL at 20-25 °C	[3][5]
Refractive Index	~1.464 at 20 °C	[3][7]
Flash Point	~130 °C	[2][5]
pKa	~4.79	[4]

| Water Solubility | 249 mg/L to 10 g/L at 25 °C (estimated/reported) | [5][7] |

Note: The wide range in reported water solubility suggests potential variability in experimental conditions or estimation methods.

# Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework.

- **Polarity and Hydrogen Bonding:** The carboxylic acid group ( $-\text{COOH}$ ) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen)[8][9]. This allows **3-cyclohexylpropanoic acid** to interact favorably with polar protic solvents (e.g., alcohols like ethanol) and polar aprotic solvents (e.g., ketones like acetone). Carboxylic acids with fewer than five carbon atoms are typically miscible with water; as the carbon chain length increases, the nonpolar character dominates, reducing water solubility[10][11]. With a total of nine carbons, the large nonpolar cyclohexyl group in **3-cyclohexylpropanoic acid** significantly curtails its solubility in water compared to shorter-chain acids[11].
- **Van der Waals Forces:** The nonpolar cyclohexyl ring and the ethyl chain primarily interact through weaker London dispersion forces. These forces are dominant when dissolving in nonpolar or weakly polar solvents like hexane, toluene, or diethyl ether. The large, nonpolar surface area of the cyclohexyl group promotes solubility in these lipophilic solvents.
- **Acid-Base Chemistry:** As a carboxylic acid, **3-cyclohexylpropanoic acid** will react with basic solutions to form a salt[12]. For instance, it is expected to be highly soluble in aqueous solutions of sodium hydroxide ( $\text{NaOH}$ ) or sodium bicarbonate ( $\text{NaHCO}_3$ ) through the formation of the water-soluble sodium 3-cyclohexylpropanoate salt[13]. This property is often exploited in extraction and purification processes.

Given its structure, **3-cyclohexylpropanoic acid** is expected to exhibit good solubility in a broad range of organic solvents, from polar alcohols to nonpolar hydrocarbons, but limited solubility in water.

## Solubility Data

Quantitative solubility data for **3-cyclohexylpropanoic acid** in various organic solvents is not extensively published in readily available literature. Most sources confirm its qualitative

solubility in common organic solvents like alcohols and ethers[14]. The available quantitative data primarily focuses on its solubility in water, which is reported with some variation[5][7].

Table 2: Solubility of **3-Cyclohexylpropanoic Acid**

Solvent	Solvent Type	Temperature (°C)	Solubility	Reference(s)
Water	Polar Protic	25	10 g/L	[5]
Water	Polar Protic	25	249 mg/L (estimated)	[7]
Alcohols	Polar Protic	Not specified	Soluble (Qualitative)	[14]
Ethers	Polar Aprotic	Not specified	Soluble (Qualitative)	[14]
Benzene	Nonpolar	Not specified	Soluble (Qualitative)	[14]
Hexane	Nonpolar	Not specified	Expected to be soluble	-

| Acetone | Polar Aprotic | Not specified | Expected to be soluble | - |

The lack of comprehensive public data underscores the necessity for experimental determination, especially when precise concentrations are required for process development or formulation.

## Experimental Determination of Solubility

For drug development and process chemistry, precise solubility data is crucial. The isothermal equilibrium method is the gold standard for determining the solubility of a compound in a solvent at a specific temperature. The following protocol provides a self-validating system for accurate measurement.

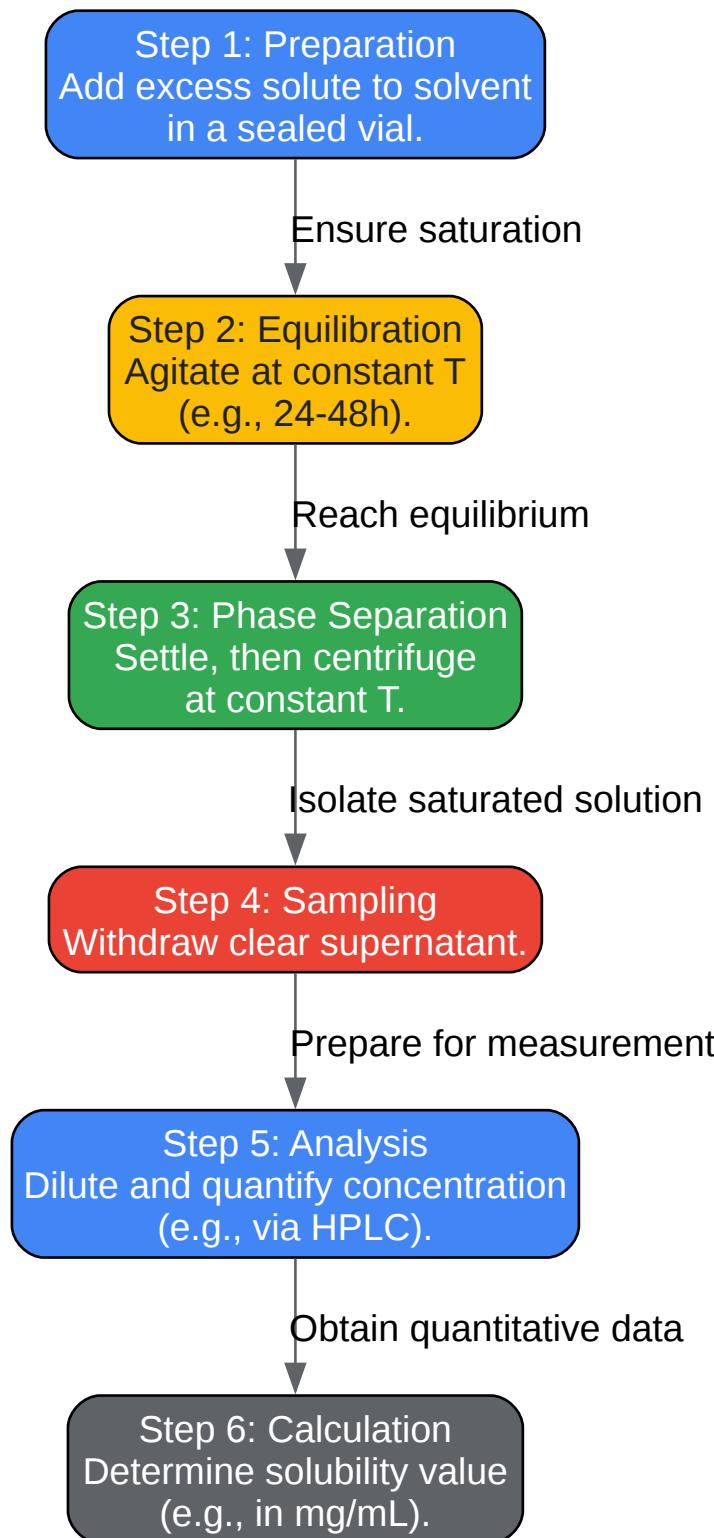
Causality Behind Experimental Choices:

- Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
- Agitation and Equilibrium: Sufficient agitation and time are required to ensure the solution reaches true thermodynamic equilibrium, preventing measurements on a supersaturated or unsaturated solution.
- Phase Separation: Clear separation of the solid and liquid phases is essential to avoid analyzing undissolved solute, which would falsely inflate the solubility value. Centrifugation is a reliable method for this.
- Quantitative Analysis: A validated, specific, and sensitive analytical method (e.g., HPLC, GC, or titration) is required to accurately determine the concentration of the solute in the saturated solution.

## Protocol: Isothermal Equilibrium Solubility Determination

- Preparation: Add an excess amount of **3-cyclohexylpropanoic acid** to a known volume or mass of the selected organic solvent in a sealed, thermostable vial. The excess solid is crucial to ensure saturation is reached and maintained.
- Equilibration: Place the vial in a constant-temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can validate the minimum time required.
- Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature bath for several hours (e.g., 2-4 hours) to allow excess solid to settle. To ensure complete separation, centrifuge the vial at the same constant temperature.
- Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Be cautious not to disturb the solid phase at the bottom.
- Dilution and Analysis: Accurately weigh or measure the volume of the aliquot and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or a simple acid-base titration if the solvent system permits.
- Calculation: Calculate the original concentration of **3-cyclohexylpropanoic acid** in the saturated solution based on the dilution factor and the measured concentration. Express the solubility in desired units (e.g., mg/mL, mol/L).

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Caption: Workflow for Experimental Solubility Determination.

## Predictive Models for Solubility Estimation

In the absence of experimental data, particularly during early-stage development, computational models can provide valuable solubility estimates. Group contribution methods, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, are particularly useful[15].

The UNIFAC model predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules[15][16]. The molecule is broken down into its constituent functional groups (e.g., CH<sub>2</sub>, CH, COOH), and the solubility is calculated from the interactions between these groups[16]. Various modifications and parameter sets for the UNIFAC model have been developed over the years to improve its accuracy for specific classes of compounds, including pharmaceuticals and carboxylic acids[17][18][19]. While these predictions may not be as accurate as experimental data, they are invaluable for solvent screening and guiding experimental work[17].

## Conclusion

**3-Cyclohexylpropanoic acid** possesses a balanced amphiphilic character, suggesting broad solubility in common organic solvents while having limited solubility in water. The interplay between its polar carboxylic acid head and its nonpolar cyclohexyl tail governs its interactions with different solvent classes. While qualitative data supports its solubility in alcohols and ethers, a significant lack of quantitative data in the public domain necessitates rigorous experimental determination for any application requiring precise concentration knowledge. The isothermal equilibrium method provides a reliable pathway to obtain this crucial data. For preliminary screening and *in silico* studies, predictive models like UNIFAC offer a powerful tool to estimate solubility and guide solvent selection.

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